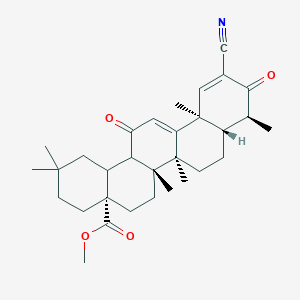
methyl (4aS,6aR,6bS,8aS,9S,12aR)-11-cyano-2,2,6a,6b,9,12a-hexamethyl-10,14-dioxo-3,4,5,6,7,8,8a,9,14a,14b-decahydro-1H-picene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28454500-Compound-8” is a synthetic organic compound known for its selective inhibition of Rho kinase (ROCK) activity. This compound was developed to treat ocular inflammation by reducing unintended systemic ROCK-associated side effects and maximizing local effects. It is designed to be rapidly converted to an inactive metabolite in the systemic circulation .
Preparation Methods
The synthetic route for “PMID28454500-Compound-8” involves several key steps:
Preparation of the Core Structure: The core structure is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Functional Group Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed to yield the desired product.
Final Coupling and Purification: The final step involves coupling the core structure with specific functional groups to achieve the desired activity. The compound is then purified using techniques such as chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
“PMID28454500-Compound-8” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
“PMID28454500-Compound-8” has several scientific research applications:
Chemistry: It is used as a model compound to study selective inhibition of Rho kinase activity.
Biology: The compound is used to investigate the role of Rho kinase in cellular processes and signaling pathways.
Medicine: It is explored for its potential therapeutic applications in treating ocular inflammation and other conditions involving Rho kinase activity.
Industry: The compound’s unique properties make it valuable in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of “PMID28454500-Compound-8” involves selective inhibition of Rho kinase (ROCK) activity. The compound binds to the active site of Rho kinase, preventing its interaction with substrates and subsequent phosphorylation events. This inhibition disrupts the signaling pathways mediated by Rho kinase, leading to reduced inflammation and other therapeutic effects .
Comparison with Similar Compounds
“PMID28454500-Compound-8” is unique compared to other similar compounds due to its selective inhibition of Rho kinase and its design to be rapidly converted to an inactive metabolite in the systemic circulation. Similar compounds include:
Compound 8 [PMID 25898023]: Another selective inhibitor of Rho kinase developed for ocular inflammation.
BIO-7488: A potent, selective, and CNS-penetrant IRAK4 inhibitor for the treatment of ischemic stroke.
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.
Properties
Molecular Formula |
C31H41NO4 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6bS,8aS,9S,12aR)-11-cyano-2,2,6a,6b,9,12a-hexamethyl-10,14-dioxo-3,4,5,6,7,8,8a,9,14a,14b-decahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H41NO4/c1-18-20-8-9-29(5)23(28(20,4)15-19(17-32)25(18)34)14-22(33)24-21-16-27(2,3)10-12-31(21,26(35)36-7)13-11-30(24,29)6/h14-15,18,20-21,24H,8-13,16H2,1-7H3/t18-,20-,21?,24?,28-,29+,30+,31-/m0/s1 |
InChI Key |
MAOZWESYDBKVCY-HZCQYKMZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@]3(C(=CC(=O)C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)[C@]2(C=C(C1=O)C#N)C)C |
Canonical SMILES |
CC1C2CCC3(C(=CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C2(C=C(C1=O)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















